Potassium ethylxanthate

Descripción general

Descripción

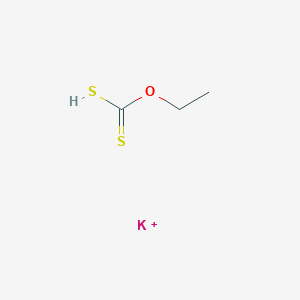

Potassium ethylxanthate is an organosulfur compound with the chemical formula CH₃CH₂OCS₂K. It appears as a pale yellow powder and is primarily used in the mining industry for the separation of ores. This compound is a potassium salt of ethyl xanthic acid and is known for its role as a flotation agent in the extraction of metals such as copper, nickel, and silver .

Métodos De Preparación

Potassium ethylxanthate is synthesized through the reaction of ethanol, carbon disulfide, and potassium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{K} + \text{H}_2\text{O} ] In this process, ethanol reacts with carbon disulfide in the presence of potassium hydroxide to form this compound and water . Industrial production methods typically involve generating the alkoxide in situ from potassium hydroxide and ethanol, followed by the addition of carbon disulfide .

Análisis De Reacciones Químicas

Production of Potassium Ethyl Xanthate

Potassium ethyl xanthate is produced through the reaction of potassium alkoxides with carbon disulfide. Typically, the alkoxide is formed in situ using potassium hydroxide :

The production method of potassium xanthate includes the kneading and solvent methods. A reaction production process can be carried out directly in a three-in-one reaction kettle and filtered reaction liquor can be recycled . To produce high-grade potassium xanthate, ethanol is mixed with potassium hydroxide, crushed, and stirred using a high-shear dispersion emulsifying machine. Carbon disulfide is slowly added while maintaining a system temperature of 30°C, followed by heat preservation reaction at 30°C for 120 minutes, then reduced pressure distillation at 80°C for 90 minutes to recover the ethanol .

Hydrolysis

Potassium ethyl xanthate is stable at high pH but undergoes rapid hydrolysis at pH levels below 9 :

Oxidation

Potassium ethyl xanthate can be oxidized to form diethyl dixanthogen disulfide :

The oxidation of ethyl xanthate to diethyl dixanthogen has been studied, with the process potentially occurring through catalytic oxidation or electrochemical reaction at or near the mineral surface [2, 5].

Reactions with Cyclic Carbonates

Potassium xanthates, including potassium O-methyl xanthate and potassium O-isobutyl xanthate, react with five-membered cyclic carbonates like ethylene carbonate (EC) and propylene carbonate (PC) under catalyst-free conditions. This reaction results in substantial CO evolution. The reaction proceeds through an unusual mechanism, different from previously proposed mechanisms .

Reaction Conditions and Observations

| Condition | Observation |

|---|---|

| Stoichiometry | The reaction stops at certain degrees of carbonate conversion, related to xanthate consumption. |

| Solubility | Potassium xanthates are soluble in PC and EC due to the high polarity of cyclic carbonates. |

| Turbidity and Precipitation | The solution becomes increasingly turbid as the reaction progresses, even with a large excess of carbonates, leading to abundant precipitation. |

| Gases Evolved | Gases evolved during the reaction are CO~2~ and carbonyl sulfide (COS). |

| Reduced Pressure (2–4 mm Hg) | Shifts the product balance towards sulfide formation. |

Formation of Coordination Complexes

Potassium ethyl xanthate is a source for synthesizing ethylxanthate coordination complexes . For instance, complexes of the type (CH~3~CH~2~OCS~2~)~3~M, where M represents metals like Cr, In, and Co, have been synthesized using KEX . In metal organic frameworks (MOFs), potassium ethyl xanthate (KEX) has been observed to coordinate into the MOFs [6, 10].

Aplicaciones Científicas De Investigación

Chemical Reagent

Extraction of Metal Ions

Potassium ethylxanthate is primarily used as a reagent for the extraction of metal ions into organic solvents. It forms metal xanthate complexes that are soluble in organic media, facilitating the separation and recovery of metals such as cadmium, copper, and lead from aqueous solutions. This property is particularly useful in hydrometallurgy and environmental remediation.

Synthesis of Organic Compounds

KEX is utilized in the synthesis of various organic compounds, including:

- 2-Mercaptobenzimidazoles : By reacting KEX with o-phenylenediamines.

- 2-Mercaptobenzoxazoles : Through reactions with o-amino phenols.

- Unsymmetrical Sulfides : As a precursor in cross-coupling reactions, where it reacts with alkyl halides to produce sulfides.

Mining Industry

Flotation Agent

In the mining sector, this compound serves as a flotation agent. It enhances the separation of valuable minerals from ores by selectively adhering to specific mineral surfaces, allowing for their concentration during the flotation process. This application is crucial in the extraction of sulfide minerals.

Environmental Applications

Cadmium Determination

KEX has been employed in analytical chemistry for the determination of cadmium levels in water samples using substoichiometric radiochemical methods. This application is significant for environmental monitoring and compliance with safety regulations.

Textile Industry

Dye Adsorption

Recent studies have indicated that this compound can facilitate the adsorption of colloidal dyes, such as disperse Blue 3, onto pretreated polyester fabrics. This application highlights its potential role in textile processing and dyeing technologies.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of 2-mercaptobenzimidazoles | Enables production of biologically active compounds |

| Synthesis of unsymmetrical sulfides | Facilitates complex organic synthesis | |

| Mining Industry | Flotation agent for mineral separation | Increases recovery rates of valuable minerals |

| Environmental Science | Cadmium detection in water | Supports environmental monitoring efforts |

| Textile Industry | Dye adsorption on polyester fabrics | Enhances dyeing efficiency |

Case Studies

Case Study 1: Metal Recovery from Wastewater

A study conducted by researchers demonstrated the effectiveness of this compound in recovering heavy metals from industrial wastewater. The research showed that using KEX significantly improved the extraction efficiency of cadmium ions compared to conventional methods, highlighting its potential for environmental remediation.

Case Study 2: Flotation Performance Enhancement

In another investigation focused on mineral processing, this compound was tested as a flotation collector for copper sulfide ores. The results indicated that KEX outperformed traditional collectors, leading to higher recovery rates and improved concentrate grades.

Mecanismo De Acción

The mechanism by which potassium ethylxanthate exerts its effects involves its ability to form complexes with metal ions. In the mining industry, it acts as a flotation agent by binding to the surface of metal sulfide ores, making them hydrophobic and allowing them to be separated from the gangue minerals. In corrosion inhibition, this compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion .

Comparación Con Compuestos Similares

Potassium ethylxanthate is similar to other xanthate salts such as sodium ethylxanthate and potassium isopropylxanthate. it is unique in its specific applications and properties:

Sodium Ethylxanthate: Similar in structure but uses sodium instead of potassium. It is also used as a flotation agent in the mining industry.

Potassium Isopropylxanthate: Uses isopropyl alcohol instead of ethanol, resulting in different physical properties and reactivity.

This compound stands out due to its specific reactivity and effectiveness in forming coordination complexes with various metals, making it highly valuable in both industrial and research applications.

Actividad Biológica

Potassium ethyl xanthate (KEX), a potassium salt of ethyl xanthic acid, is an organosulfur compound with significant applications in various fields, particularly in mining and organic synthesis. This article explores the biological activity of KEX, focusing on its interactions with biological systems, environmental implications, and potential health effects.

Potassium ethyl xanthate has the chemical formula and is characterized by its pale yellow powder form. It is soluble in water and exhibits stability at high pH levels but hydrolyzes rapidly below pH 9 . KEX is primarily used as a flotation agent in the mining industry for the extraction of copper, nickel, and silver ores due to its affinity for these metals . Additionally, it serves as a reagent for organic synthesis, particularly in the preparation of xanthate esters .

1. Toxicological Studies

The toxicity of potassium ethyl xanthate has been evaluated through various studies. The compound has an LD50 value of approximately 103 mg/kg when administered orally to rats, indicating moderate toxicity . Research has shown that KEX can mobilize heavy metals such as nickel in biological systems, which raises concerns regarding its environmental impact and potential health risks associated with exposure .

2. Environmental Impact

KEX has been shown to precipitate heavy metals effectively, making it a useful agent for treating contaminated environments. Studies indicate that it can form stable complexes with various metal ions, which can lead to reduced bioavailability of these metals in aquatic systems . However, its use in mining raises concerns about the potential leaching of toxic compounds into nearby ecosystems.

3. Adsorption Studies

Research on the adsorption behavior of potassium ethyl xanthate reveals its interaction with mineral surfaces. For instance, studies have demonstrated that KEX adsorbs onto pyrite and other sulfide minerals, influencing flotation processes . The adsorption kinetics and equilibrium studies indicate that KEX can effectively modify the surface properties of minerals, enhancing their separation during flotation operations.

Case Studies

Case Study 1: Mobilization of Nickel

A study investigated the mobilization of nickel by potassium ethyl xanthate in mice. Results indicated that KEX significantly increased the bioavailability of nickel compared to sodium diethyldithiocarbamate, highlighting its potential impact on nickel toxicity and metabolism in biological systems .

Case Study 2: Flotation Efficiency

In experiments assessing the flotation efficiency of KEX as a collector for sulfide minerals, it was found that varying pH levels significantly affected its performance. Optimal conditions were identified at a pH range of 9-10 for effective adsorption on mineral surfaces .

Research Findings

| Study Focus | Key Findings |

|---|---|

| Toxicity Assessment | LD50 = 103 mg/kg (oral, rats); moderate toxicity observed. |

| Metal Mobilization | Effective at mobilizing nickel; increases bioavailability in biological systems. |

| Adsorption Characteristics | Adsorbs onto mineral surfaces; optimal pH for flotation processes identified (pH 9-10). |

| Environmental Implications | Precipitates heavy metals; potential leaching concerns in mining areas. |

Propiedades

IUPAC Name |

potassium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJVAJGLKENNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-01-9 (Parent) | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042315 | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to light yellow solid; [Merck Index] Light yellow powder with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium xanthogenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-89-6 | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium O-ethyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A6K3Y576K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.